molecular formula C11H15BrO2 B13889202 1-Bromo-4-butan-2-yloxy-2-methoxybenzene

1-Bromo-4-butan-2-yloxy-2-methoxybenzene

Katalognummer: B13889202
Molekulargewicht: 259.14 g/mol
InChI-Schlüssel: UYFNWWWJMCFJLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4-butan-2-yloxy-2-methoxybenzene is an organic compound with the molecular formula C11H15BrO2. It is a derivative of benzene, featuring a bromine atom, a butan-2-yloxy group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-butan-2-yloxy-2-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methoxyphenol and 2-bromobutane.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone or dimethylformamide (DMF).

    Procedure: The 4-bromo-2-methoxyphenol is reacted with 2-bromobutane in the presence of the base, leading to the formation of this compound through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-4-butan-2-yloxy-2-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the bromine atom, forming a hydrocarbon derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include the corresponding hydrocarbon.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-butan-2-yloxy-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-butan-2-yloxy-2-methoxybenzene involves its interaction with various molecular targets:

    Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached.

    Oxidation and Reduction: The methoxy and butan-2-yloxy groups can undergo redox reactions, altering the compound’s electronic structure and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-4-methoxybenzene: Lacks the butan-2-yloxy group, making it less complex.

    4-Bromo-2-tert-butyl-1-methoxybenzene: Features a tert-butyl group instead of a butan-2-yloxy group, affecting its steric and electronic properties.

Eigenschaften

Molekularformel

C11H15BrO2

Molekulargewicht

259.14 g/mol

IUPAC-Name

1-bromo-4-butan-2-yloxy-2-methoxybenzene

InChI

InChI=1S/C11H15BrO2/c1-4-8(2)14-9-5-6-10(12)11(7-9)13-3/h5-8H,4H2,1-3H3

InChI-Schlüssel

UYFNWWWJMCFJLO-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)OC1=CC(=C(C=C1)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.